molecular formula C26H24N4O5S B2692297 N-[2-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-2-phenylacetamide CAS No. 443354-03-8

N-[2-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-2-phenylacetamide

Cat. No. B2692297
CAS RN: 443354-03-8
M. Wt: 504.56
InChI Key: QRKSPZMTTYBEGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-2-phenylacetamide is a useful research compound. Its molecular formula is C26H24N4O5S and its molecular weight is 504.56. The purity is usually 95%.
BenchChem offers high-quality N-[2-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-2-phenylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-2-phenylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Therapeutic Applications

Antiviral and Antiapoptotic Effects

A novel anilidoquinoline derivative demonstrated significant antiviral and antiapoptotic effects in vitro, showing potential as a therapeutic agent in treating Japanese encephalitis. It significantly reduced viral load and increased survival rates in infected mice, indicating its potential for further development as a therapeutic agent (Ghosh et al., 2008).

Anticancer and Antimicrobial Agents

New substituted N-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl) acetamides were synthesized and showed promising broad-spectrum antibacterial activity and appreciable antifungal activity. Additionally, these compounds exhibited anticancer effects against three cancer lines, highlighting their potential as dual-function therapeutic agents (Ahmed et al., 2018).

Analgesic and Anti-inflammatory Activities

Quinazolinyl acetamides were synthesized and investigated for their analgesic, anti-inflammatory, and ulcerogenic index activities. One compound demonstrated potent analgesic and anti-inflammatory activities, suggesting the therapeutic potential of quinazolinyl acetamides in pain and inflammation management (Alagarsamy et al., 2015).

Chemical Synthesis and Molecular Docking

Synthesis of Complex Molecules

Studies have explored the synthesis of complex molecules, including quinazoline derivatives, for their potential applications in medicinal chemistry. This involves the development of versatile intermediates for the enantioselective synthesis of piperidine-containing natural products and bioactive compounds, demonstrating the chemical versatility of quinazoline derivatives (Escolano et al., 2006).

Molecular Docking for Antitumor Activity

Novel 3-benzyl-substituted-4(3H)-quinazolinones were designed, synthesized, and evaluated for their in vitro antitumor activity. Molecular docking methodology was performed to understand the mechanisms of action, indicating that these compounds could inhibit the growth of cancer cells through specific interactions with enzymes or receptors (Al-Suwaidan et al., 2016).

properties

IUPAC Name

N-[2-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O5S/c1-34-18-12-13-22(35-2)21(15-18)27-24(32)16-36-26-28-20-11-7-6-10-19(20)25(33)30(26)29-23(31)14-17-8-4-3-5-9-17/h3-13,15H,14,16H2,1-2H3,(H,27,32)(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRKSPZMTTYBEGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2NC(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-2-phenylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.